molecular formula C11H14O4 B1621395 3-Isopropoxy-4-methoxybenzoic acid CAS No. 159783-29-6

3-Isopropoxy-4-methoxybenzoic acid

Cat. No.: B1621395
CAS No.: 159783-29-6
M. Wt: 210.23 g/mol
InChI Key: RWEWUTIPMKOWRT-UHFFFAOYSA-N
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Description

3-Isopropoxy-4-methoxybenzoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, featuring both isopropoxy and methoxy functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-isopropoxy-4-methoxybenzoic acid typically involves the esterification of 4-methoxybenzoic acid followed by the introduction of the isopropoxy group. One common method includes the following steps:

    Esterification: 4-methoxybenzoic acid is reacted with isopropanol in the presence of a strong acid catalyst such as sulfuric acid to form the corresponding ester.

    Hydrolysis: The ester is then hydrolyzed under basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxy-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3-isopropoxy-4-carboxybenzoic acid.

    Reduction: Formation of 3-isopropoxy-4-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-Isopropoxy-4-methoxybenzoic acid serves as an intermediate in the synthesis of various organic compounds. Its functional groups allow for further chemical transformations, making it a valuable building block in creating complex molecules.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that certain derivatives can inhibit the growth of various bacterial strains.
  • Anticancer Activity : Compounds derived from this compound are being investigated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. For example, some derivatives have demonstrated IC50 values in the low micromolar range against cancer cell lines .

Biological Studies

In biological research, this compound has been evaluated for its interactions with cellular targets:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in cancer progression.
  • Signal Pathway Modulation : Research indicates that it may interfere with important signaling pathways, such as the Hedgehog signaling pathway, which is implicated in several cancers .
CompoundActivity TypeIC50 (µM)Reference
Derivative ATubulin Polymerization Inhibition1.5
Derivative BAntimicrobial Activity-
Derivative CHedgehog Pathway Inhibition-

Table 2: Synthesis Conditions for this compound

Reaction TypeReagents UsedConditions
OxidationPotassium PermanganateAqueous medium
ReductionSodium BorohydrideMethanol
SubstitutionAminesPresence of base (NaOH)

Case Study 1: Anticancer Potential

A study focused on evaluating the anticancer properties of various derivatives of this compound found that specific modifications increased their effectiveness against breast cancer cell lines. Compounds were tested for their ability to inhibit tubulin polymerization, showcasing promising results that warrant further investigation into structure-activity relationships (SAR) .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of compounds derived from this compound demonstrated significant activity against Gram-positive bacteria. This highlights its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-isopropoxy-4-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isopropoxy and methoxy groups can influence the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

    4-Methoxybenzoic acid: Lacks the isopropoxy group, making it less hydrophobic.

    3-Isopropoxybenzoic acid: Lacks the methoxy group, affecting its electronic properties.

    4-Isopropoxybenzoic acid: Similar structure but with different substitution pattern, influencing its reactivity and applications.

Uniqueness: 3-Isopropoxy-4-methoxybenzoic acid is unique due to the presence of both isopropoxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of applications compared to its simpler analogs.

Biological Activity

3-Isopropoxy-4-methoxybenzoic acid, a benzoic acid derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16O4. Its structure includes:

  • Isopropoxy group : Enhances lipophilicity and facilitates membrane penetration.
  • Methoxy group : Contributes to the compound's reactivity and solubility.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study highlighted its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The compound demonstrated an IC50 value of approximately 1.5 μM against cancer cell lines, indicating potent anticancer activity .

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Modulation : The compound may interact with enzymes involved in protein degradation pathways, such as the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP). This interaction can enhance the activity of cathepsins B and L, which play critical roles in cellular homeostasis and apoptosis .
  • Covalent Bond Formation : The aldehyde group in related compounds allows for covalent bonding with nucleophilic residues in proteins, potentially altering their function and activity .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against various pathogens at concentrations ranging from 10 to 100 μg/mL. The effectiveness was comparable to standard antibiotics .
  • Cytotoxicity Assessment : In cell-based assays, the compound showed low cytotoxicity in normal human fibroblasts while effectively inhibiting cancer cell growth. This selectivity suggests a promising therapeutic index for potential drug development .

Data Table: Biological Activity Overview

Activity TypeTest Organism/Cell LineIC50 (μM)Reference
AntimicrobialMRSA29.9
AnticancerMCF-7 (breast cancer)1.5
CytotoxicityNormal Fibroblasts>100

Properties

IUPAC Name

4-methoxy-3-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7(2)15-10-6-8(11(12)13)4-5-9(10)14-3/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEWUTIPMKOWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371524
Record name 3-Isopropoxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159783-29-6
Record name 4-Methoxy-3-(1-methylethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159783-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isopropoxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 3-hydroxy-4-methoxybenzoate (3.00 g, 16.5 mmol), isopropanol (1.9 mL, 24.8 mmol) and triphenylphosphine (5.40 g, 20.6 mmol) in ethyl acetate (70 mL) was added, dropwise, diethyl azodicarboxylate (3.9 mL, 25 mmol). The reaction was allowed to proceed overnight and then washed with aqueous sodium bicarbonate solution, dried (sodium sulfate) and concentrated. The resulting yellow oil was taken up in 1:1:1 tetrahydrofuran/methanol/1 N aqueous sodium hydroxide (120 mL) and heated at reflux. After 4 hours additional 1 N aqueous sodium hydroxide (10 mL) was added and the mixture was stirred at room temperature overnight. The reaction was then concentrated to remove organic solvents and diluted with water. After washing several times with ethyl acetate, the solution was stirred and acidified with 1 N aqueous hydrochloric acid (50 mL). The resulting precipitate was filtered off, rinsed with water and vacuum oven dried to afford 2.83 g (82%) of product as a white solid: 1H NMR (DMSO-d6) δ 12.64 (s, 1H), 7.53 (dd, J=8.4, 1.8 Hz, 1H), 7.41 (d, J=1.8 Hz, 1H), 7.03 (d, J=8.4 Hz, 1H), 4.55 (sept, J=6.0 Hz, 1H), 3.71 (s, 3H) ppm.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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